molecular formula C18H19N7O4 B2763427 3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2319637-74-4

3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2763427
CAS No.: 2319637-74-4
M. Wt: 397.395
InChI Key: FRSSHGWQIXRKAT-UHFFFAOYSA-N
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Description

3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidin-4-one core. This can be achieved through the cyclization of appropriate precursors, such as 4-aminopyrimidines, under specific reaction conditions[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... Subsequent steps may include acylation reactions to introduce the acetyl group and further modifications to incorporate the piperazine ring and methyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Medicine

In the field of medicine, 3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione may have potential applications as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-4-one derivatives

  • Piperazine-containing pyrimidinediones

  • Methyl-substituted pyrimidinediones

Uniqueness

3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O4/c1-22-14(26)9-13(21-18(22)29)23-5-7-24(8-6-23)15(27)10-25-11-20-16-12(17(25)28)3-2-4-19-16/h2-4,9,11H,5-8,10H2,1H3,(H,21,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSSHGWQIXRKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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